Bakkenolide Db Cytotoxicity: A Qualitative Differentiation Marker in the Absence of IC50 Data
Bakkenolide Db is reported to possess cytotoxicity [1][2], distinguishing it from other bakkenolides such as Bakkenolide D, which demonstrates anti-allergic and anti-histamine activities with reported IC50 values (e.g., 24.7 μM for inhibition of histamine release from rat mast cells) [3]. While no specific IC50 values for Bakkenolide Db are available in the literature, its classification as a cytotoxic agent provides a clear differentiation axis from non-cytotoxic bakkenolides used in inflammation or neurology research [1].
| Evidence Dimension | Primary Bioactivity Profile |
|---|---|
| Target Compound Data | Cytotoxic potential (qualitative) |
| Comparator Or Baseline | Bakkenolide D: Anti-allergic (IC50 24.7 μM on histamine release) |
| Quantified Difference | Qualitative differentiation in primary activity (cytotoxicity vs. anti-allergy) |
| Conditions | Various in vitro models (details not specified for Db; D tested in RBL-2H3 cells) |
Why This Matters
For researchers screening natural products for cancer cell growth inhibition, Bakkenolide Db is a targeted choice distinct from anti-inflammatory bakkenolides.
- [1] Wu TS, Kao MS, Wu PL, Lin FW, Shi LS, Liou MJ, Li CY. The bakkenolides from the root of Petasites formosanus and their cytotoxicity. Chem Pharm Bull (Tokyo). 1999 Mar;47(3):375-82. View Source
- [2] TargetMol. Bakkenolide Db. Product Datasheet. TN3484. View Source
- [3] Lee J, et al. Anti-allergic effects of bakkenolide D from Petasites japonicus. (Activity data referenced). View Source
